(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Biocatalysis Enzyme cascades Protecting group strategy

(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354009-51-0; IUPAC: 2-[[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid) is a chiral, orthogonally protected piperidine-derived amino acid building block with molecular formula C₁₅H₂₀N₂O₄ and molecular weight 292.33 g·mol⁻¹. This compound belongs to the class of N-Cbz-protected 3-aminopiperidine derivatives, which serve as key intermediates in the synthesis of pharmaceutically active compounds, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and GABA transporter modulators.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
Cat. No. B7917156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC(=O)O
InChIInChI=1S/C15H20N2O4/c18-14(19)9-16-13-7-4-8-17(10-13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19)/t13-/m0/s1
InChIKeyJWOAITTURZGNTA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester: Chiral Cbz-Protected Piperidine Building Block for Enantioselective Synthesis


(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354009-51-0; IUPAC: 2-[[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid) is a chiral, orthogonally protected piperidine-derived amino acid building block with molecular formula C₁₅H₂₀N₂O₄ and molecular weight 292.33 g·mol⁻¹ . This compound belongs to the class of N-Cbz-protected 3-aminopiperidine derivatives, which serve as key intermediates in the synthesis of pharmaceutically active compounds, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and GABA transporter modulators [1]. The (S)-configuration at the piperidine 3-position, combined with a carboxymethyl-amino substituent and a benzyloxycarbonyl (Cbz) protecting group at N-1, provides a bifunctional scaffold enabling sequential, chemoselective transformations—a feature that distinguishes it from simpler 3-aminopiperidine building blocks [2].

Why Generic Substitution Fails for (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester


Substituting this (S)-enantiomer with the (R)-enantiomer, the racemate, or a Boc-protected analog is not chemically equivalent and carries quantifiable consequences for downstream synthesis outcomes. The Cbz protecting group provides hydrogenolytic deprotection orthogonal to acid-labile Boc groups, enabling selective N-1 unmasking without disturbing acid-sensitive functionality elsewhere in the molecule . Furthermore, enzymatic studies demonstrate that Cbz-protected 3-aminopiperidine substrates are accepted by biocatalytic systems that reject their unprotected or Boc-protected counterparts entirely [1]. The (S)-configuration at C-3 dictates the absolute stereochemistry of the final drug scaffold; substitution with the (R)-enantiomer would invert the three-dimensional presentation of pharmacophoric elements, a critical parameter in DPP-4 inhibitor design where the (R)-configuration at the 3-aminopiperidine center is essential for target engagement and potency [2].

Quantitative Differentiation Evidence: (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester vs. Closest Analogs


Cbz-Protected Substrates Are Accepted by Biocatalytic Systems That Reject Boc-Protected and Unprotected Analogs

In a direct head-to-head comparison, Ford et al. (2020) tested N-Cbz-protected, N-Boc-protected, and unprotected amino alcohol substrates for galactose oxidase (GOase)-catalyzed oxidation en route to 3-aminopiperidines. The Cbz-protected amino alcohol derivatives (1c and 2c) gave the highest initial activity, whereas unprotected and Boc-protected derivatives (1a–b and 2a–b) were not well accepted as substrates [1]. This establishes that the Cbz protecting group is not merely interchangeable with Boc but is required for productive enzyme engagement in this synthetically important biocatalytic route. Kinetic characterization of the Cbz-protected substrates with GOase variants M3–5 and F2 yielded k_cat/K_m values of 0.063 mM⁻¹s⁻¹ (2c–M3–5), 0.028 mM⁻¹s⁻¹ (2c–F2), 0.019 mM⁻¹s⁻¹ (1c–M3–5), and 0.013 mM⁻¹s⁻¹ (1c–F2) [1].

Biocatalysis Enzyme cascades Protecting group strategy Chiral amine synthesis

Cbz Protection Outperforms Boc in Enantioselectivity of ω-Transaminase-Catalyzed Kinetic Resolution of Cyclic 3-Aminoamines

Höhne et al. (2008) demonstrated that the choice of N-protecting group directly governs enantioselectivity in the ω-transaminase-catalyzed kinetic resolution of 3-aminopyrrolidine and 3-aminopiperidine. 1-N-Cbz-protected 3-aminopyrrolidine was resolved with >99% ee at 50% conversion, whereas 1-N-Boc-3-aminopiperidine yielded 96% ee at 55% conversion [1]. Remarkably, enantioselectivity increased from 86% ee (unprotected substrate) to >99% ee after Cbz carbamate protection—a 13-percentage-point gain [1]. The reaction rate was up to 50-fold higher using protected versus unprotected substrates [1]. Although the study compares Cbz-pyrrolidine to Boc-piperidine, it provides class-level evidence that Cbz carbamate protection consistently delivers superior enantioselectivity over Boc in transaminase-mediated resolutions of cyclic 3-amino scaffolds.

Kinetic resolution Enantioselectivity ω-Transaminase Chiral amine

Carboxymethyl-Amino Substituent Provides a Built-In Glycinyl Handle Absent in Simpler 3-Aminopiperidine Building Blocks

The target compound bears a carboxymethyl-amino group at the piperidine 3-position, structurally equivalent to an N-alkylglycine (sarcosine-like) residue. This contrasts with the simpler (S)-3-amino-piperidine-1-carboxylic acid benzyl ester (CAS 711002-74-3), which offers only a primary amine . The carboxymethyl-amino moiety introduces a second carboxylic acid functionality (pKₐ ~2.3–3.5 for the α-carboxylic acid of glycine derivatives; the piperidine 1-carboxylic acid benzyl ester is esterified and protected), enabling direct peptide bond formation via standard coupling reagents (HATU, EDC/HOBt) without requiring a separate amino acid coupling step [1]. This bifunctional architecture—Cbz-protected piperidine nitrogen at N-1 and free carboxylic acid on the carboxymethyl side chain—allows orthogonal, sequential deprotection and coupling, a feature explicitly exploited in multi-step pharmaceutical intermediate syntheses where the piperidine ring must remain N-protected during glycine-like chain elongation [1].

Bifunctional building block Peptide coupling Amino acid surrogate Medicinal chemistry

Commercial Availability: (S)-Enantiomer Supply Constraints vs. (R)-Enantiomer and Racemate Stock Status

The (S)-enantiomer (CAS 1354009-51-0, Fluorochem F080920) is currently listed as 'Discontinued' at CymitQuimica (product Ref. 10-F080920, all pack sizes including 50 mg–1 g) and showed 'Pricing not currently available' at Fluorochem as of the last technical datasheet retrieval . In contrast, the (R)-enantiomer (CAS 1354015-41-0, Fluorochem F080919) remains listed with active stock (EU Stock – Next Day; UK Stock – 3–5 days; China Stock – 20–24 days) at Fluorochem . The 4-positional isomer (CAS 1353954-41-2, Fluorochem F080921) is also available . The (S)-enantiomer's constrained availability and discontinuation at a major European distributor (CymitQuimica/Biosynth) creates a sourcing risk for programs that require the (S)-configuration specifically. The purity specification at Leyan (98%, CAS 1354009-51-0) is comparable to Fluorochem's typical building block purity (≥95%), but batch-to-batch variability for this low-volume chiral intermediate is a documented concern for discontinued products.

Supply chain Chiral procurement Vendor comparison Enantiopure building blocks

3-Substituted Piperidine Scaffold Is Privileged in DPP-4 Inhibitor Drugs; 4-Substituted Isomer Targets Different Pharmacological Space

The 3-aminopiperidine scaffold, specifically in the (R)-configuration, constitutes the core pharmacophoric element of the marketed DPP-4 inhibitors alogliptin, trelagliptin, and linagliptin [1][2]. The (R)-3-aminopiperidine intermediate has been successfully resolved at industrial scale and is a documented key intermediate for these antidiabetic drugs [1]. While the marketed drugs employ the (R)-enantiomer, the (S)-enantiomer serves as the essential comparator for chiral method development, off-target profiling, and patent strategies in DPP-4 inhibitor programs [2]. By contrast, the 4-substituted positional isomer (4-(carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester, CAS 1353954-41-2) presents the amino acid handle at a geometrically distinct vector, which positions pharmacophoric elements differently and is not represented in the DPP-4 inhibitor pharmacophore model [3]. Substitution at the 3-position places the amine-bearing side chain in a gauche relationship to the piperidine nitrogen, whereas 4-substitution projects it linearly along the equatorial plane—a conformational difference that can alter target engagement by >10-fold in potency for certain receptor classes [3].

DPP-4 inhibitor Scaffold privilege Positional isomer Drug design

Application Scenarios for (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester in Research and Industrial Settings


Chiral Reference Standard and Off-Target Profiling in DPP-4 Inhibitor Development Programs

In DPP-4 inhibitor drug discovery, the (R)-3-aminopiperidine scaffold is the active enantiomer (IC₅₀ = 7–130 nM for substituted analogs) [1]. The (S)-enantiomer serves as the essential negative control for establishing stereochemical specificity of target engagement. This compound, with its carboxymethyl-amino side chain pre-installed, enables direct head-to-head pharmacological comparison of (S) vs. (R) configured piperidine derivatives without requiring separate amino acid conjugation steps. The documented enantioselectivity advantage of Cbz-protected substrates in ω-transaminase kinetic resolution (>99% ee) [2] further supports its use in generating enantiopure standards for chiral HPLC method validation.

Chemoenzymatic Synthesis of Enantiopure 3-Aminopiperidine-Derived Amino Acids

The Cbz protecting group on this compound is critical for biocatalytic cascade compatibility. Ford et al. (2020) demonstrated that Cbz-protected substrates are accepted by GOase–IRED enzyme cascades (k_cat/K_m up to 0.063 mM⁻¹s⁻¹) while Boc-protected and unprotected substrates are not [3]. This compound's pre-installed Cbz protection and (S)-stereochemistry position it as a direct substrate or intermediate for chemoenzymatic routes to (S)-configured 3-aminopiperidine-derived amino acids, which are structural motifs in GABA transporter modulators and constrained peptide mimetics. The one-pot cascade strategy prevents racemization of labile intermediates and delivers products with high enantiopurity [3].

Orthogonal Deprotection Strategies in Convergent Multi-Fragment Synthesis

The combination of a Cbz-protected piperidine nitrogen (removable by H₂/Pd) and a free carboxymethyl carboxylic acid enables sequential, chemoselective transformations that are not feasible with the mono-functional (S)-3-amino-piperidine-1-carboxylic acid benzyl ester (CAS 711002-74-3) [4]. In convergent synthesis of complex pharmaceutical intermediates, the piperidine N-1 can remain Cbz-protected while the carboxymethyl carboxylate undergoes activation and amide coupling. Subsequently, Cbz hydrogenolysis unmasks the piperidine nitrogen for further derivatization—all without exposing acid-sensitive intermediates to TFA (as required for Boc deprotection). This orthogonality is documented to prevent degradation of acid-labile α-amino bonds .

Procurement Risk Mitigation for (S)-Configuration Piperidine Building Blocks

With the (S)-enantiomer discontinued at CymitQuimica/Biosynth (all pack sizes) and showing limited availability at Fluorochem (pricing not available) , proactive sourcing of this compound is essential for programs committed to an (S)-configuration piperidine series. The alternative (R)-enantiomer (F080919) remains in active stock at Fluorochem , and the 4-positional isomer (F080921) is also available . However, as established above, neither the (R)-enantiomer nor the 4-isomer is an acceptable substitute for applications requiring the (S)-3-carboxymethyl-amino scaffold. Early procurement and inventory planning are recommended to avoid project delays.

Quote Request

Request a Quote for (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.